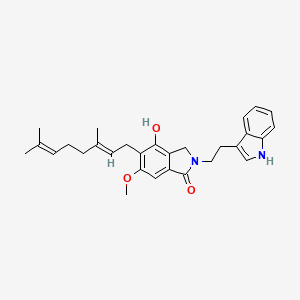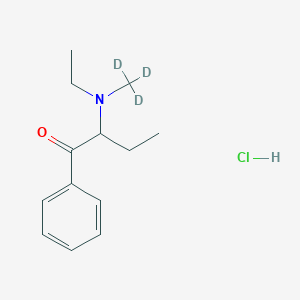
alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is a deuterated analogue of alpha-(N-Methyl-N-ethylamino)butyrophenone. This compound is often used as a reference standard in various scientific research applications, particularly in the fields of neurology and analytical chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride typically involves the deuteration of alpha-(N-Methyl-N-ethylamino)butyrophenone. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
化学反应分析
Types of Reactions
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: In studies involving neurotransmitter systems and receptor binding assays.
Medicine: As a tool in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: In the development of new pharmaceuticals and chemical products
作用机制
The mechanism of action of alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The deuterated form of the compound allows for precise tracking and analysis in metabolic studies, providing insights into its pharmacokinetics and pharmacodynamics.
相似化合物的比较
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is unique due to its deuterated structure, which offers advantages in analytical and metabolic studies. Similar compounds include:
Alpha-(N-Methyl-N-ethylamino)butyrophenone: The non-deuterated analogue used in similar applications.
Buphedrone: A related compound with similar chemical properties but different applications.
Methcathinone: Another related compound with stimulant properties.
The deuterated form provides enhanced stability and allows for more accurate tracking in scientific studies, making it a valuable tool in research .
属性
分子式 |
C13H20ClNO |
|---|---|
分子量 |
244.77 g/mol |
IUPAC 名称 |
2-[ethyl(trideuteriomethyl)amino]-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-12(14(3)5-2)13(15)11-9-7-6-8-10-11;/h6-10,12H,4-5H2,1-3H3;1H/i3D3; |
InChI 键 |
UEIAXASRTFISEM-FJCVKDQNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CC)C(CC)C(=O)C1=CC=CC=C1.Cl |
规范 SMILES |
CCC(C(=O)C1=CC=CC=C1)N(C)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
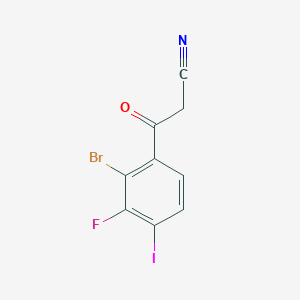
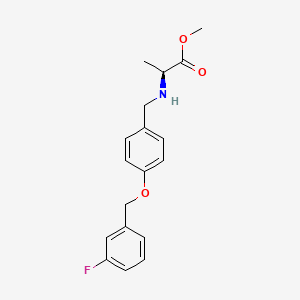
![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
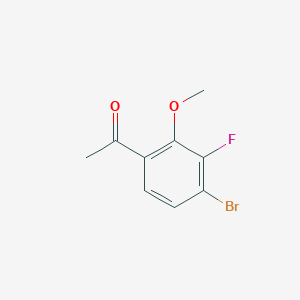
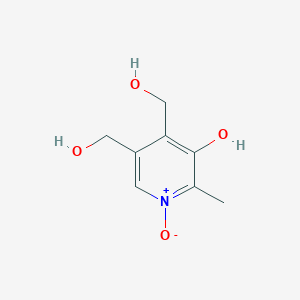
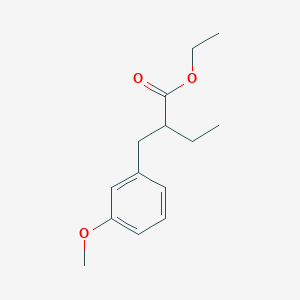

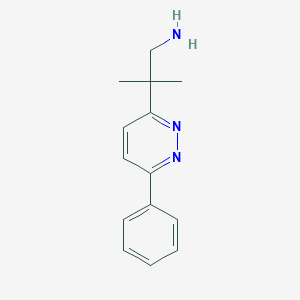
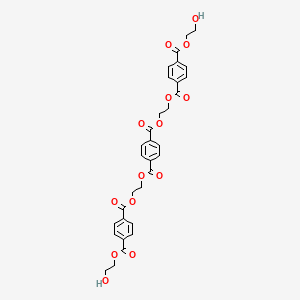
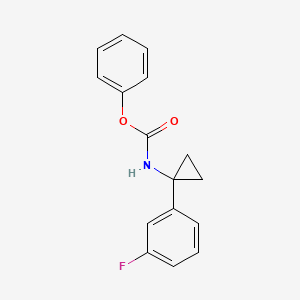
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)

